Ethyl 1-ethyl-1H-indazole-6-carboxylate
CAS No.:
Cat. No.: VC13631358
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O2 |
|---|---|
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | ethyl 1-ethylindazole-6-carboxylate |
| Standard InChI | InChI=1S/C12H14N2O2/c1-3-14-11-7-9(12(15)16-4-2)5-6-10(11)8-13-14/h5-8H,3-4H2,1-2H3 |
| Standard InChI Key | GZKOYEWYCORFGQ-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=CC(=C2)C(=O)OCC)C=N1 |
| Canonical SMILES | CCN1C2=C(C=CC(=C2)C(=O)OCC)C=N1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The indazole scaffold consists of a benzene ring fused to a pyrazole ring, with substitution patterns critically influencing its physicochemical and biological properties. In ethyl 1-ethyl-1H-indazole-6-carboxylate, the nitrogen atom at position 1 is alkylated with an ethyl group (-CH₂CH₃), while position 6 features a carboxylate ester (-COOCH₂CH₃). This arrangement introduces steric and electronic modifications that enhance stability and modulate interactions with biological targets.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂ | |
| Molecular Weight | 218.25 g/mol | |
| IUPAC Name | Ethyl 1-ethylindazole-6-carboxylate | |
| SMILES | CCN1C2=C(C=CC(=C2)C(=O)OCC)C=N1 | |
| InChIKey | GZKOYEWYCORFGQ-UHFFFAOYSA-N |
The ethyl group at N1 increases lipophilicity compared to unsubstituted indazoles, as evidenced by computational logP values . The carboxylate ester at C6 serves as a hydrolyzable prodrug moiety, enabling controlled release of the corresponding carboxylic acid in vivo.
Synthesis and Manufacturing
Primary Synthetic Routes
The most widely reported method involves the reaction of ethyl diazoacetate with substituted phenyl hydrazines under thermal or catalytic conditions. This pathway proceeds via cyclization to form the indazole core, followed by alkylation and esterification.
Representative Protocol:
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Diazo Coupling: Ethyl diazoacetate reacts with 4-hydrazinobenzoic acid at 60–80°C in ethanol, forming a diazo intermediate.
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Cyclization: Heating the intermediate to 120°C in toluene induces ring closure, yielding 1H-indazole-6-carboxylic acid.
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Double Alkylation: Sequential treatment with ethyl bromide and ethyl chloroformate introduces the N1-ethyl and C6-ester groups, respectively.
Yield optimization studies indicate that palladium catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency, achieving >75% purity in scaled batches .
Reactivity and Functionalization
Hydrolysis and Derivative Synthesis
The ester group undergoes base-catalyzed hydrolysis to produce 1-ethyl-1H-indazole-6-carboxylic acid, a precursor for amides and acyl hydrazides. For example:
This reaction is critical for generating bioactive derivatives, such as kinase inhibitors and antimicrobial agents .
Electrophilic Substitution
Applications in Medicinal Chemistry
Kinase Inhibition
Ethyl 1-ethyl-1H-indazole-6-carboxylate derivatives exhibit potent inhibition of cyclin-dependent kinases (CDKs). A 2024 study demonstrated that substituting the ester with a morpholine carboxamide group yielded compounds with IC₅₀ values <10 nM against CDK2/4/6 . These analogs disrupted cancer cell proliferation in vitro, with selectivity indices >100 compared to normal fibroblasts.
Antibacterial Activity
Structure-activity relationship (SAR) analyses reveal that hydrolysis to the carboxylic acid enhances Gram-positive bacterial inhibition. Against Staphylococcus aureus, the acid derivative showed an MIC of 8 µg/mL, comparable to ciprofloxacin.
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